molecular formula C10H8ClNO2 B13636986 7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B13636986
M. Wt: 209.63 g/mol
InChI Key: RWHYYPKVIPTMDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the 1,3-dione functionality enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

7-chloro-2-methyl-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C10H8ClNO2/c1-12-9(13)4-6-2-3-7(11)5-8(6)10(12)14/h2-3,5H,4H2,1H3

InChI Key

RWHYYPKVIPTMDF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C(C1=O)C=C(C=C2)Cl

Origin of Product

United States

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